Chlorure ferrique

Vue d'ensemble

Description

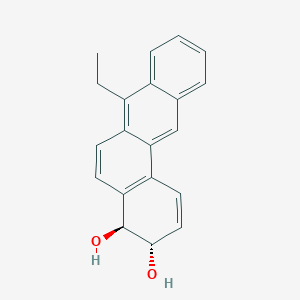

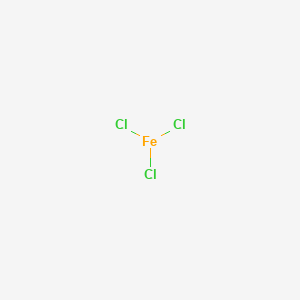

Le chlorure ferrique, également connu sous le nom de chlorure de fer(III), est un composé cristallin de couleur foncée de formule chimique FeCl₃. Il s'agit d'une entité de coordination du fer qui agit comme un astringent et un acide de Lewis. Le this compound est très soluble dans l'eau et présente une déliquescence, ce qui signifie qu'il peut absorber l'humidité de l'air et s'y dissoudre. Il est largement utilisé dans diverses applications industrielles, notamment la purification de l'eau, le traitement des eaux usées et comme catalyseur en synthèse organique .

Voies de synthèse et conditions réactionnelles:

- Le this compound peut être synthétisé en faisant réagir du fer métallique avec du chlore gazeux à des températures élevées (500-700°C):

Chloration directe du fer: 2Fe+3Cl2→2FeCl3

Une autre méthode consiste à oxyder le chlorure de fer(II) avec du chlore gazeux:Oxydation du chlorure de fer(II): 2FeCl2+Cl2→2FeCl3

Le this compound peut également être préparé en dissolvant du minerai de fer dans de l'acide chlorhydrique:Dissolution du minerai de fer dans l'acide chlorhydrique: Fe3O4+8HCl→FeCl2+2FeCl3+4H2O

Méthodes de production industrielle: Dans les milieux industriels, le this compound est généralement produit par chloration directe de ferraille avec du chlore gazeux sec à haute température. Cette méthode est préférée en raison de son efficacité et de sa rentabilité .

Applications De Recherche Scientifique

Ferric chloride has a wide range of applications in scientific research, including:

-

Chemistry:

- Used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

- Employed in the preparation of various iron-based compounds and nanoparticles.

-

Biology:

- Utilized in biochemical assays to detect phenols and other compounds.

- Applied in the synthesis of magnetic nanoparticles for biological imaging and drug delivery.

-

Medicine:

- Used in the treatment of over-cropping of animal claws and as a hemostatic agent to control bleeding.

-

Industry:

- Widely used in water purification and sewage treatment to remove impurities.

- Employed in the production of printed circuit boards and as an etchant for metals .

Mécanisme D'action

Target of Action

Ferric Chloride (FeCl3) is a dark-brownish compound that plays a significant role in various industrial and scientific fields . Its primary targets are suspended particles, colloids, and other impurities present in wastewater . Ferric chloride is also effective in removing heavy metals, such as lead, cadmium, and arsenic, from wastewater .

Mode of Action

Ferric chloride acts as a coagulant in wastewater treatment . When added to wastewater, it undergoes hydrolysis, forming positively charged ions . These ions neutralize the negative charges on its targets, leading to their aggregation into larger particles known as flocs . This process is fundamental in removing turbidity and particulate matter from wastewater .

Biochemical Pathways

The mechanism of FeCl3-induced thrombosis is rooted in colloidal chemistry, mass transfer, and biological clotting . Ferric chloride induces aggregation of all plasma proteins and blood cells, independent of endothelial cells, by colloidal chemistry principles . Initial aggregation is due to binding of negatively charged blood components to positively charged iron, independent of biological receptor/ligand interactions .

Pharmacokinetics

Instead, it reacts with its targets in the environment where it is applied, such as wastewater, and remains there in the form of precipitates or flocs .

Result of Action

The result of ferric chloride’s action is the effective treatment of wastewater. It removes turbidity and particulate matter from wastewater, making it cleaner and safer for discharge into the environment . Additionally, ferric chloride is effective in removing heavy metals from wastewater, further contributing to environmental safety .

Action Environment

The effectiveness of ferric chloride is highly dependent on the pH of the wastewater . It performs optimally in a slightly acidic to neutral pH range . In alkaline conditions, its efficacy may diminish, necessitating pH adjustment strategies . Other factors such as temperature and the nature of impurities also influence the dosage and efficiency of ferric chloride in wastewater treatment .

Analyse Biochimique

Biochemical Properties

Ferric chloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, ferric chloride is responsible for producing a positive result in the ferric chloride test . This test is conducted to determine the presence or absence of phenol in a given sample . The ability of ferric chloride to rapidly induce aggregation of cells and proteins suggests that a physiochemical mechanism is likely involved .

Cellular Effects

Ferric chloride has various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, ferric chloride induces aggregation of all plasma proteins and blood cells, independent of endothelial cells .

Molecular Mechanism

Ferric chloride exerts its effects at the molecular level through several mechanisms. It binds negatively charged surfaces, such as cell membranes and plasma proteins, resulting in protein and cell aggregation . This fundamental reaction is relevant to the use of ferric chloride solutions in etching copper .

Temporal Effects in Laboratory Settings

The effects of ferric chloride change over time in laboratory settings. It has been observed that ferric chloride induces aggregation of all plasma proteins and blood cells, independent of endothelial cells, by colloidal chemistry principles . This indicates that ferric chloride has a significant impact on cellular function over time.

Dosage Effects in Animal Models

The effects of ferric chloride vary with different dosages in animal models. The ferric chloride thrombosis model is widely used in hematology, where application of ferric chloride to the adventitial side of mouse arteries results in occlusive thrombosis .

Metabolic Pathways

Ferric chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, ferric chloride is used in the production of silicon from FeSi, and as a catalyst for the reaction of ethylene with chlorine forming ethylene dichloride .

Transport and Distribution

Ferric chloride is transported and distributed within cells and tissues. It is primarily produced as an aqueous solution from the oxidation of ferrous chloride with chlorine . Ferric chloride may be transported in bulk or container by truck, rail, and ship .

Subcellular Localization

It is known that ferric chloride can cause aggregation of all plasma proteins and blood cells, independent of endothelial cells . This suggests that ferric chloride may have effects on various subcellular compartments.

Analyse Des Réactions Chimiques

Le chlorure ferrique subit différents types de réactions chimiques, notamment:

-

Réactions d'oxydoréduction:

- Le this compound agit comme un oxydant et peut oxyder le chlorure de cuivre(I) en chlorure de cuivre(II):

FeCl3+CuCl→FeCl2+CuCl2

- Le this compound agit comme un oxydant et peut oxyder le chlorure de cuivre(I) en chlorure de cuivre(II):

-

Hydrolyse:

- En solutions aqueuses, le this compound subit une hydrolyse, formant de l'acide chlorhydrique et de l'hydroxyde ferrique:

FeCl3+3H2O→Fe(OH)3+3HCl

- En solutions aqueuses, le this compound subit une hydrolyse, formant de l'acide chlorhydrique et de l'hydroxyde ferrique:

-

Formation de complexes:

- Le this compound peut former des complexes avec divers ligands, tels que le thiocyanate, ce qui donne un complexe rouge sang caractéristique:

FeCl3+3KSCN→Fe(SCN)3+3KCl

- Le this compound peut former des complexes avec divers ligands, tels que le thiocyanate, ce qui donne un complexe rouge sang caractéristique:

Réactifs et conditions courants:

- Le this compound est couramment utilisé en solutions aqueuses, souvent en présence d'autres réactifs comme l'acide chlorhydrique, l'ammoniaque et divers solvants organiques.

Produits majeurs:

- Les principaux produits formés à partir de réactions de this compound comprennent l'hydroxyde ferrique, l'acide chlorhydrique et divers complexes ferriques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment:

-

Chimie:

- Utilisé comme catalyseur en synthèse organique, en particulier dans les réactions de Friedel-Crafts.

- Employé dans la préparation de divers composés et nanoparticules à base de fer.

-

Biologie:

- Utilisé dans les tests biochimiques pour détecter les phénols et autres composés.

- Appliqué dans la synthèse de nanoparticules magnétiques pour l'imagerie biologique et la délivrance de médicaments.

-

Médecine:

- Utilisé dans le traitement de la sur-coupe des griffes des animaux et comme agent hémostatique pour contrôler les saignements.

-

Industrie:

- Largement utilisé dans la purification de l'eau et le traitement des eaux usées pour éliminer les impuretés.

- Employé dans la production de circuits imprimés et comme agent de gravure pour les métaux .

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de divers mécanismes:

-

Acidité de Lewis:

- En tant qu'acide de Lewis fort, le this compound peut accepter des paires d'électrons de molécules donneuses, facilitant diverses réactions chimiques.

-

Agent oxydant:

- Le this compound agit comme un agent oxydant, acceptant des électrons d'autres substances et subissant une réduction en chlorure de fer(II).

-

Formation de complexes:

Comparaison Avec Des Composés Similaires

Le chlorure ferrique peut être comparé à d'autres composés à base de fer, tels que:

-

Chlorure ferreux (FeCl₂):

- Le chlorure ferreux est le chlorure de fer(II), avec du fer à l'état d'oxydation +2. Il est moins oxydant que le this compound et est généralement de couleur verdâtre.

-

Sulfate ferrique (Fe₂(SO₄)₃):

- Le sulfate ferrique est un autre composé de fer(III) utilisé dans le traitement de l'eau et comme coagulant. Il est moins utilisé comme catalyseur que le this compound.

-

Nitrate ferrique (Fe(NO₃)₃):

- Le nitrate ferrique est utilisé dans diverses applications industrielles et de laboratoire, notamment comme agent oxydant et dans la préparation d'autres composés du fer.

Unicité du this compound:

Propriétés

IUPAC Name |

trichloroiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTARNINKXHZNM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Fe](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Fe, FeCl3 | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | iron(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-77-1 (hexahydrate), 20074-52-6 (Parent) | |

| Record name | Ferric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals., Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS], BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

599 °F at 760 mmHg (Decomposes) (NTP, 1992), About 316 °C | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol., Slightly sol in carbon disulfide, practically insol in ethyl acetate., Sol in glycerol, 430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C, Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane., Solubility in water, g/100ml at 20 °C: 92 (reaction) | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink, 2.90 at 25 °C, Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/, 2.9 g/cm³ | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 381 °F (NTP, 1992), VP: 1 mm Hg at 194.0 °C, VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates. | |

CAS No. |

7705-08-0 | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron chloride (FeCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERRIC CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FERRIC CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

583 °F (NTP, 1992), [ACGIH] approximately 300 °C, 304 °C, Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/, 37 °C | |

| Record name | FERRIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

ANone: Ferric chloride, also known as iron(III) chloride, has the molecular formula FeCl3 and a molecular weight of 162.20 g/mol.

A: Ferric chloride can be characterized using techniques like X-ray diffraction (XRD) to analyze its crystal structure, and Fourier transform infrared spectroscopy (FTIR) to identify functional groups and study bonding characteristics. [, ]

A: Due to its corrosive nature, ferric chloride is used in etching processes, particularly in the manufacturing of printed circuit boards (PCBs). Controlling factors like pressure during etching with ferric chloride can significantly impact the etch rate and etch factor, which are crucial for achieving desired track dimensions in microelectronics. []

A: Ferric chloride acts as a Lewis acid catalyst in various organic reactions, including esterification and Friedel-Crafts reactions. [, , ]

A: The activity of ferric chloride as a catalyst can be influenced by several factors, including its concentration, the presence of other reagents like aniline or acetic acid, and the reaction medium. For instance, in the reaction with ethylene glycol, the addition of aniline or acetic acid increases the production of glyoxal or acetaldehyde, respectively. []

A: Ferric chloride is a widely used coagulant in water and wastewater treatment for removing turbidity, suspended solids, phosphorus, and other contaminants. [, , , , , ]

A: Several factors affect the coagulation efficiency of ferric chloride, including pH, coagulant dose, initial contaminant concentration, the presence of coagulant aids (e.g., polyacrylamide, polyelectrolytes, kaolin), temperature, and mixing conditions. [, , , , , ] Optimizing these parameters is crucial for achieving effective contaminant removal.

ANone: Plant-based bio-coagulants, derived from sources like Opuntia ficus indica, Moringa oleifera, Aloe vera, and Pinus halepensis seeds, have emerged as eco-friendly alternatives to chemical coagulants like ferric chloride. These bio-coagulants offer several advantages, including:

ANone: Several strategies can minimize the environmental impact of ferric chloride:

- Optimizing coagulation conditions: Using the minimal effective dose of ferric chloride during water treatment reduces the amount released into the environment. [, ]

- Recycling and reuse: Exploring possibilities for recycling and reusing ferric chloride solutions within industrial processes. [, ]

- Developing alternative coagulants: Researching and implementing bio-based coagulants with lower toxicity and environmental impact. []

A: While not a primary focus in the provided research papers, ferric chloride has been historically used for its astringent and hemostatic properties, particularly in treating minor bleeding. []

ANone: Computational chemistry tools can be valuable for:

- Simulating and studying the interactions of ferric chloride with different molecules and materials at the atomic level. []

- Predicting the properties and reactivity of ferric chloride under various conditions, aiding in the development of new applications and optimization of existing processes. []

- Developing quantitative structure-activity relationship (QSAR) models to understand the relationship between the structure of ferric chloride derivatives and their activity in different applications, potentially leading to the discovery of novel compounds with improved properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)